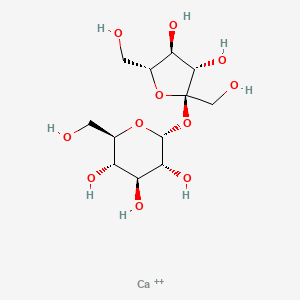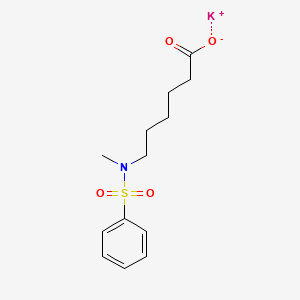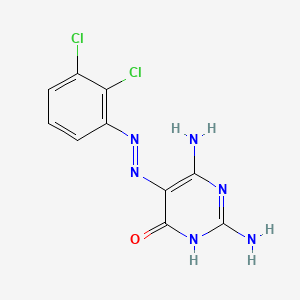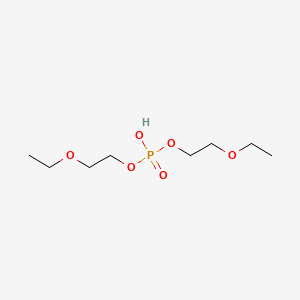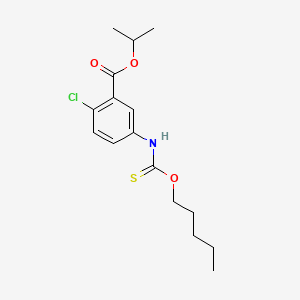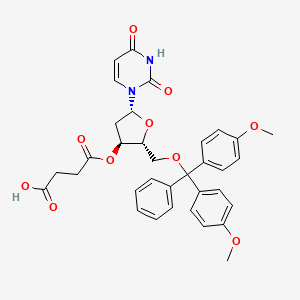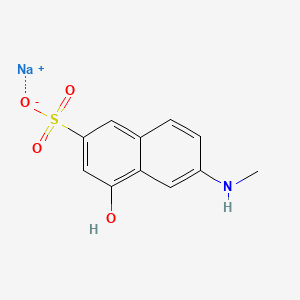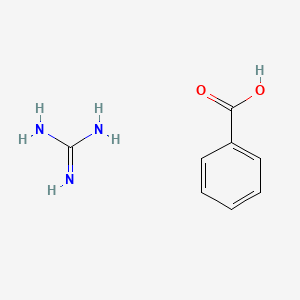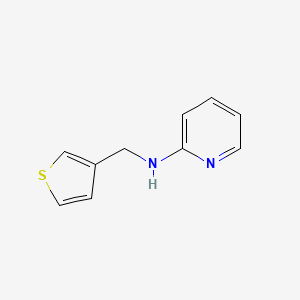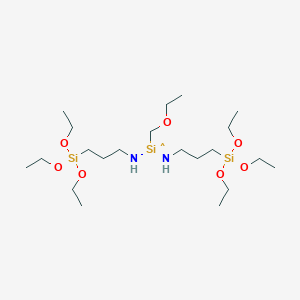
(2-((2-(Ethylthio)ethyl)thio)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((2-(Ethylthio)ethyl)thio)ethyl)urea is an organic compound with the molecular formula C7H16N2OS2 and a molecular weight of 208.345 g/mol . It is characterized by the presence of ethylthio groups attached to the urea backbone, making it a unique compound in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-(Ethylthio)ethyl)thio)ethyl)urea typically involves the reaction of ethylthioethylamine with thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium ethoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved thioether products.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
(2-((2-(Ethylthio)ethyl)thio)ethyl)urea has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-((2-(Ethylthio)ethyl)thio)ethyl)urea involves its interaction with specific molecular targets and pathways. The ethylthio groups can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Thiourea: Structurally similar but with a sulfur atom replacing the oxygen atom in urea.
Urea: Lacks the ethylthio groups, making it less reactive in certain chemical reactions.
Uniqueness: (2-((2-(Ethylthio)ethyl)thio)ethyl)urea is unique due to the presence of ethylthio groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
94248-91-6 |
|---|---|
Formule moléculaire |
C7H16N2OS2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
2-(2-ethylsulfanylethylsulfanyl)ethylurea |
InChI |
InChI=1S/C7H16N2OS2/c1-2-11-5-6-12-4-3-9-7(8)10/h2-6H2,1H3,(H3,8,9,10) |
Clé InChI |
IKZUKWVJEAFQBN-UHFFFAOYSA-N |
SMILES canonique |
CCSCCSCCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


